Product packaging for Methyl 4-carbamoylbenzoate(Cat. No.:CAS No. 6757-31-9)

Methyl 4-carbamoylbenzoate

Cat. No.: B1361150
CAS No.: 6757-31-9
M. Wt: 179.17 g/mol
InChI Key: BAXOYLCGOYSPJH-UHFFFAOYSA-N
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Description

Methyl 4-carbamoylbenzoate is a solid organic compound with the molecular formula C9H9NO3 and an average mass of 179.175 Da . This methyl ester of a benzoic acid derivative features both carbamoyl and methoxycarbonyl functional groups on the benzene ring, making it a valuable bifunctional building block in organic synthesis . Its structure is closely related to other researched esters like methyl benzoate, a compound studied in various biological contexts . As a versatile chemical intermediate, it is useful for constructing more complex molecules for pharmaceutical development and material science research. The compound is provided as a high-purity material to ensure consistent performance in chemical reactions. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1361150 Methyl 4-carbamoylbenzoate CAS No. 6757-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344345
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6757-31-9
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 4 Carbamoylbenzoate

Established Synthetic Routes for Methyl 4-carbamoylbenzoate Production

The synthesis of this compound is primarily achieved through robust and well-documented chemical strategies. These methods are designed to selectively functionalize the terephthalic acid scaffold, ensuring high yields and purity of the desired mono-amide ester product.

Chlorination and Amidation Approaches in this compound Synthesis

A principal and widely employed route for the synthesis of this compound involves a two-step process starting from monomethyl terephthalate (B1205515). The initial step is the conversion of the free carboxylic acid group into a more reactive acyl chloride. This is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting intermediate, methyl 4-(chloroformyl)benzoate, is a highly reactive acyl chloride. prepchem.com This intermediate is then subjected to amidation. The reaction is carried out by introducing ammonia (B1221849) (NH₃), usually in an aqueous solution or as a gas dissolved in a suitable solvent. The nucleophilic attack of ammonia on the carbonyl carbon of the acyl chloride leads to the displacement of the chloride ion and the formation of the primary amide, yielding this compound.

A specific example of this approach involves adding methyl p-chloroformylbenzoate to a solution of m-trimethylsilylaniline in dry benzene (B151609) with pyridine. prepchem.com While this example uses a substituted aniline (B41778) instead of ammonia, the underlying principle of reacting the acyl chloride with a nitrogen nucleophile remains the same for the synthesis of the parent amide.

Table 1: Reagents in Chlorination and Amidation Synthesis

Step Starting Material Reagent(s) Intermediate/Product
Chlorination Monomethyl terephthalate Thionyl chloride (SOCl₂) or Oxalyl chloride Methyl 4-(chloroformyl)benzoate

| Amidation | Methyl 4-(chloroformyl)benzoate | Ammonia (NH₃) | this compound |

Alternative Synthetic Pathways for this compound

Beyond the classic chlorination-amidation sequence, alternative pathways have been explored. One significant method is the direct ammonolysis of dimethyl terephthalate. This process involves reacting the diester with ammonia under controlled conditions of temperature and pressure. The key challenge in this route is achieving selective mono-amidation, as the reaction can proceed to form the diamide, terephthalamide (B1206420), as a byproduct. Careful control of reaction stoichiometry and conditions is necessary to maximize the yield of the desired mono-amide.

Another approach involves the catalytic hydrogenation of methyl 4-cyanobenzoate. google.com While this method is more commonly used to produce methyl 4-(aminomethyl)benzoate, modifications to the catalytic system and reaction conditions can potentially favor the partial hydrolysis of the nitrile group to an amide. However, this is a less direct route.

Furthermore, methods for amide synthesis using coupling reagents can be applied. Carboxylic acids can be activated in situ to form amides with primary or secondary amines. nih.gov This involves using phosphonium (B103445) salts generated from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid group of monomethyl terephthalate, followed by reaction with ammonia. nih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the underlying mechanisms of formation is crucial for optimizing the synthesis of this compound. Kinetic studies and the role of catalysis provide fundamental insights into the reaction dynamics.

Kinetic Studies of Ammonolysis Reactions Yielding this compound

The ammonolysis of esters, such as dimethyl terephthalate, to produce amides has been the subject of kinetic investigation. These studies aim to understand the reaction rates, equilibria, and the influence of various parameters on the product distribution. nih.gov

Early mechanistic proposals for ester ammonolysis considered the equilibrium between ammonia and the ammonium (B1175870) ion. nih.gov A model developed by Bunnett and Davis expanded on this by including Lewis base-catalyzed chemistry in the mechanism. nih.gov For multifunctional molecules like dimethyl terephthalate, the reaction network is complex, involving potential side reactions. Systematic studies comparing the ammonolysis of different esters have shown a significant correlation between the molecular structure and the reactivity towards ammonolysis. nih.gov The presence of multiple reactive groups requires a deep understanding of the reaction kinetics to achieve selective conversion to the desired mono-amide product, this compound, while minimizing the formation of the diamide. nih.gov

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of amide synthesis. In the context of this compound production, catalysts can be employed in several of the synthetic routes. For instance, in the amidation of carboxylic acids, coupling agents like carbodiimides or phosphonium salts act as activators but are consumed stoichiometrically. nih.gov

True catalytic methods are also being developed. Boronic acid catalysts have been shown to facilitate the activation of carboxylic acids for amidation. In the context of esterification, which is a related reaction, solid acid catalysts have been studied extensively. Zirconium-based solid superacids, for example, have demonstrated high activity in catalyzing the esterification of various benzoic acids with methanol. mdpi.com While this applies to the formation of the ester group, analogous catalytic principles can be applied to the amidation step. The use of catalysts can lead to milder reaction conditions, reduced waste, and improved yields, making the synthesis more industrially viable and environmentally friendly.

Derivatization Strategies and Synthetic Transformations Involving this compound

This compound serves as a versatile intermediate for the synthesis of other valuable compounds. Its two distinct functional groups, the ester and the amide, can be selectively targeted for further chemical transformations.

One important transformation is the reduction of the primary amide group. Using reducing agents like sodium borohydride (B1222165) in conjunction with cobalt(II) chloride or via catalytic hydrogenation, the carbamoyl (B1232498) group can be reduced to an aminomethyl group. google.com This reaction converts this compound into methyl 4-(aminomethyl)benzoate, a crucial intermediate for active pharmaceutical ingredients. google.com

The ester group can also be selectively transformed. Hydrolysis of the methyl ester, typically under basic or acidic conditions, yields 4-carbamoylbenzoic acid. This transformation is useful when the carboxylic acid functionality is required for subsequent reactions, such as further amide couplings or other transformations.

Additionally, the entire molecule can be used in more complex synthetic sequences. For example, it can serve as a building block in the synthesis of heterocyclic compounds. The amide and ester functionalities can be manipulated to participate in cyclization reactions, leading to the formation of more complex molecular architectures.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves a variety of chemical strategies, focusing on the modification of the core structure to introduce new functional groups or build more complex molecules. Key methodologies include regioselective amination, acylation, and transformations of the carbamoyl or ester moieties.

A significant approach involves the regioselective synthesis of N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids and N,N'-disubstituted bis(carbamoyl) terephthalic acids. acs.org This is achieved by treating dianhydrides, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride or 1,2,4,5-benzenetetracarboxylic dianhydride, with arylalkyl primary amines. acs.org The reaction conditions are carefully controlled to favor the formation of carbamoyl and carboxylic acid functionalities over the thermodynamically more stable imide group, resulting in good yields and high purity of the desired regioisomeric products. acs.org

Another common strategy is the derivatization of aminobenzoic acids. For instance, various N-functionalized derivatives of 2-, 3-, and 4-aminobenzoic acid can be synthesized by reacting them with different aromatic halides, such as acid chlorides, in a suitable solvent like pyridine. This method allows for the introduction of a wide range of substituents onto the amino group, creating diverse amide derivatives.

Derivatives can also be formed through reactions involving the ester group or by modifying the carbamoyl functionality's precursor. For example, methyl 4-(aminomethyl)benzoate, an analogue where the carbonyl of the carbamoyl group is reduced to a methylene (B1212753) unit, can be synthesized via the catalytic hydrogenation of methyl 4-cyanobenzoate. nih.gov This highlights how related functional groups can serve as precursors to carbamoyl analogues. Furthermore, specific complex derivatives such as Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate have been synthesized and characterized, demonstrating the possibility of attaching heterocyclic moieties to the carbamoyl nitrogen. acs.org

The table below summarizes selected synthetic methodologies for producing derivatives related to this compound.

Derivative Class Starting Materials Key Reagents/Conditions Product Type Reference
Bis(carbamoyl) Terephthalic Acids1,2,4,5-Benzenetetracarboxylic dianhydride, Arylalkyl primary aminesControlled amination to avoid imide formationN,N'-disubstituted bis(carbamoyl) terephthalic acids acs.org
N-Aryl Aminobenzoic Acids4-Aminobenzoic acid, Isophthaloyl dichlorideAcylation in Tetrahydrofuran4,4'-(Isophthaloylbis(azanediyl))dibenzoic acid
Aminomethyl BenzoatesMethyl 4-cyanobenzoateCatalytic HydrogenationMethyl 4-(aminomethyl)benzoate nih.gov
N-Heterocyclic DerivativesNot specifiedReaction with 5-bromopyrimidin-2-amine moietyMethyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate acs.org

Exploration of Novel Reaction Mechanisms in this compound Derivatization

The derivatization of this compound and its parent compounds often proceeds through complex reaction mechanisms, the study of which is crucial for optimizing synthetic routes and discovering new chemical transformations. Research in this area utilizes a combination of experimental analysis and computational modeling to elucidate reaction pathways.

The regioselectivity observed in the synthesis of carbamoylcarboxylic acids from dianhydrides has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT). acs.org These studies help to explain why one anhydride (B1165640) group reacts preferentially over the other, allowing for the selective synthesis of specific isomers under controlled experimental conditions. acs.org

Unexpected reaction pathways can also lead to the discovery of novel derivatization methods. For example, in an attempt to synthesize a spiro-compound, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid underwent an unforeseen transformation. nih.gov In the presence of excess acetic acid in DMF, this precursor rearranged to form 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a derivative containing a phthalide–carboxamide system. nih.gov The proposed mechanism involves a series of steps that lead to the formation of this thermodynamically stable product, showcasing how reaction conditions can trigger complex molecular rearrangements. nih.gov

Computational studies, particularly DFT, have been instrumental in understanding the mechanistic details of related reactions. A DFT study on the reaction between N-benzoyl carbamates and various amines to synthesize N-benzoyl urea (B33335) derivatives provides insight into the aminolysis process. This research explores the reaction pathways and transition states involved when the carbamate (B1207046) group is attacked by a nucleophilic amine, a mechanism analogous to the N-deacylation or modification of carbamoylbenzoate derivatives.

The table below highlights key findings from mechanistic explorations relevant to this compound derivatization.

Reaction/Process Methodology Key Mechanistic Insight Significance Reference
Regioselective Amination of DianhydridesNMR Spectroscopy, Density Functional Theory (DFT)Elucidation of factors controlling chemo- and regioselectivity, favoring carbamoyl-acid formation over imide rings.Allows for the predictable synthesis of pure regioisomeric products. acs.org
Rearrangement of a Diaminoisocoumarine DerivativeExperimental (TLC, NMR), Mechanistic ProposalAn acid-catalyzed rearrangement leads to the unexpected formation of a stable phthalide–carboxamide structure.Demonstrates novel synthetic pathways emerging from unexpected reactivity. nih.gov
Aminolysis of N-Benzoyl CarbamatesDensity Functional Theory (DFT)Investigation of reaction pathways and transition states for the aminolysis reaction, a model for carbamoyl group transformations.Provides a theoretical basis for predicting reactivity and designing related synthetic methods.

Stereoselective Synthesis and Chiral Modifications of this compound Derivatives

The introduction of chirality into molecules related to this compound is a sophisticated area of synthesis focused on creating enantiomerically pure compounds. This is often achieved by generating axial chirality in benzamide (B126) structures, where rotation around a C-N or C-C bond is restricted.

One prominent method for the enantioselective synthesis of axially chiral benzamides is through the use of bifunctional organocatalysts. beilstein-journals.orgnih.gov These catalysts, which possess both a hydrogen-bond donor (like a urea group) and a Brønsted base (like a tertiary amine) on a chiral scaffold, can control the conformation of a prochiral benzamide substrate. beilstein-journals.orgnih.gov This conformational control allows for a subsequent reaction, such as electrophilic aromatic bromination, to occur enantioselectively, thereby setting the axial chirality. nih.govbeilstein-journals.orgnih.gov This approach has demonstrated moderate to good enantioselectivities across a range of benzamide substrates. beilstein-journals.orgnih.gov

Another powerful technique involves the use of organometallic chemistry. Prochiral tricarbonylchromium complexes of N,N-diethyl 2,6-dimethylbenzamide (B3022000) can undergo enantiotopic lithiation. acs.orgacs.org By using a chiral lithium amide base, one of the two benzylic methyl groups is selectively deprotonated. acs.orgacs.org The resulting anion can then be trapped with an electrophile, such as methyl iodide, to install a new substituent. acs.org This process generates an axially chiral chromium-complexed benzamide with high optical purity. acs.orgacs.org The chromium template can later be removed via oxidation to yield the metal-free, enantiomerically active benzamide. acs.orgacs.org

These advanced stereoselective methods provide access to chiral derivatives that are valuable as ligands in asymmetric catalysis or as building blocks for biologically active molecules.

The table below outlines key strategies for the stereoselective synthesis of chiral benzamide derivatives.

Synthetic Strategy Key Reagents/System Type of Chirality Mechanistic Principle Reference
Organocatalytic HalogenationBifunctional organocatalyst (e.g., chiral urea/amine)Axial ChiralityThe catalyst recognizes and binds to a specific conformation of the substrate, directing the electrophile to one face. beilstein-journals.orgnih.gov
Enantiotopic LithiationProchiral (arene)chromium complex, Chiral lithium amide baseAxial ChiralityThe chiral base selectively deprotonates one of two prochiral benzylic positions, followed by electrophilic quenching. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization of Methyl 4 Carbamoylbenzoate and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Methyl 4-carbamoylbenzoate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most common NMR techniques used for the characterization of organic compounds. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl ester protons. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbamoyl (B1232498) and methyl ester groups. The amide protons are expected to appear as a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons of the ester group will present as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the benzene ring.

To illustrate the typical chemical shifts observed for derivatives of this compound, the following table summarizes the ¹H and ¹³C NMR data for several related compounds.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
Methyl 4-methylbenzoate7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5CDCl₃
Methyl 4-chlorobenzoate7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1CDCl₃
Methyl 4-bromobenzoate7.87 (d, 2H), 7.55 (d, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2CDCl₃
Methyl 4-nitrobenzoate8.26–8.13 (m, 4H), 3.94 (s, 3H)165.1, 150.5, 135.4, 130.6, 123.5, 52.8CDCl₃

For more complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for a complete structural assignment due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities. youtube.comcolumbia.edulibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify which protons are directly attached to which carbon atoms. libretexts.org This is particularly useful for assigning the protonated carbons in the aromatic ring and confirming the connectivity of the methyl ester group. libretexts.org

These advanced NMR methods are crucial for the unambiguous structure determination of novel or complex derivatives of this compound, ensuring correct assignment of all atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound and Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For a primary amide, a characteristic fragmentation is the McLafferty rearrangement if a gamma-hydrogen is present, though this is not the case for an aromatic amide like in this compound. libretexts.org A common fragmentation for primary amides is also the alpha-cleavage, which can lead to a specific ion. miamioh.edu

The mass spectrum of the related compound, methyl benzoate (B1203000), shows a prominent peak corresponding to the loss of the methoxy (B1213986) group, resulting in the stable benzoyl cation. chemicalbook.com A similar fragmentation would be expected for this compound.

The following table summarizes the key mass spectral data for related benzoate derivatives.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl benzoate136105, 77
Methyl 4-methylbenzoate150119, 91
Methyl 4-(aminomethyl)benzoate165106, 105, 133

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is particularly useful for confirming the molecular formula of newly synthesized derivatives of this compound. For instance, in the characterization of a complex derivative, HRMS was used to confirm the calculated elemental composition, with the observed mass being within a very small error margin (e.g., 2.5 ppm) of the theoretical mass. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the ester and amide, and the C-O stretching of the ester. The aromatic C-H and C=C stretching vibrations would also be present.

The following table presents typical IR absorption frequencies for the functional groups found in this compound and its derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretching3400-3200
Aromatic (C-H)Stretching3100-3000
Ester (C=O)Stretching1730-1715
Amide (C=O)Stretching (Amide I)1680-1630
Amide (N-H)Bending (Amide II)1640-1550
Aromatic (C=C)Stretching1600-1450
Ester (C-O)Stretching1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π-π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. For example, the UV spectrum of methyl 4-aminobenzoate (B8803810) shows absorption maxima that are shifted compared to unsubstituted benzene due to the presence of the amino and methyl ester groups. nist.gov Similarly, the carbamoyl and methyl ester groups in this compound are expected to influence its UV absorption profile.

X-ray Crystallography and Solid-State Structural Analysis of this compound Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of Methyl 4-methylbenzoate has also been elucidated. researchgate.netresearchgate.net The molecule is planar, and the crystal structure exhibits intermolecular C—H···O contacts that link the molecules into infinite chains. researchgate.netresearchgate.net

The following table summarizes the crystallographic data for these two derivatives.

ParameterMethyl 4-[(pyrimidin-2-yl)carbamoyl]benzoateMethyl 4-methylbenzoate
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/c
a (Å)5.7387 (7)5.9134 (11)
b (Å)7.9037 (10)7.6048 (14)
c (Å)13.6496 (19)17.484 (3)
α (°)80.793 (12)90
β (°)79.997 (11)97.783 (4)
γ (°)77.426 (10)90
Volume (ų)590.24 (13)779.0 (2)
Z24

This crystallographic data provides a detailed understanding of the solid-state packing and intermolecular forces that govern the properties of these compounds.

Crystal Engineering and Intermolecular Interactions of this compound Derivatives

The field of crystal engineering leverages the understanding of intermolecular interactions to design and assemble molecules into predictable and functional solid-state structures. In derivatives of this compound, non-covalent interactions such as hydrogen bonds and halogen bonds are pivotal in dictating the supramolecular architecture.

Research into halogenated derivatives, specifically Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate and Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, reveals consistent and predictable hydrogen bonding patterns. In both structures, molecules form centrosymmetric dimers through pairs of intermolecular N—H···N hydrogen bonds, creating a robust R²₂(8) graph-set motif. wiley-vch.dechromforum.org These dimers act as fundamental building blocks for the extended crystal lattice.

The table below summarizes the key hydrogen bond geometries observed in the crystal structure of Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N3—H3B···N20.862.102.959 (2)176
C13—H13C···N10.962.573.339 (2)138
Data sourced from the crystallographic study of Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate. wiley-vch.de

Conformational Analysis via X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms in a molecule, providing critical data on bond lengths, bond angles, and torsional angles that define its conformation.

In derivatives of this compound, a notable conformational feature is the relative orientation of the aromatic rings. For instance, in Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, the pyrimidine (B1678525) and benzene rings are not coplanar; instead, they are significantly twisted with a dihedral (interplanar) angle of 58.4 (1)°. chromforum.org This non-planar arrangement is a result of steric hindrance between the two ring systems linked by the amide bridge.

The conformation of the secondary amide group (—CO—NH—) is another crucial aspect of the molecular structure. In the crystal structures of both the chloro- and bromo-substituted pyrimidinyl derivatives, the amide group adopts a cis conformation. wiley-vch.dechromforum.org This is characterized by the H—N—C=O torsion angle, which for the bromo-derivative is 14.8 (1)°. chromforum.org This cis arrangement is in marked contrast to the trans conformation that the same ligand molecule adopts when coordinated to a silver(I) metal center, highlighting the conformational flexibility of the amide linker. wiley-vch.de

The table below presents key conformational parameters for a representative derivative.

ParameterValueCompound
Pyrimidine-Benzene Interplanar Angle58.4 (1)°Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate
H—N—C=O Torsion Angle (Amide)14.8 (1)°Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate
Data highlights the non-planar nature and the 'cis' conformation of the amide linkage in the solid state. chromforum.org

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. While specific, validated analytical methods for this compound are not widely published, standard chromatographic principles can be applied based on its molecular structure—a moderately polar aromatic compound containing both ester and amide functional groups.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for analyzing such compounds. A reverse-phase HPLC (RP-HPLC) method would be the most common approach. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column would be an appropriate stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes.

An analogous method has been developed for the direct precursor, Methyl 4-(chlorocarbonyl)benzoate, which can be analyzed on a Newcrom R1 reverse-phase column. The conditions for this separation involve a mobile phase of acetonitrile, water, and phosphoric acid, which could serve as a starting point for developing a method for this compound. Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophoric activity.

Gas Chromatography (GC) may also be applicable, particularly for assessing volatile impurities. However, due to the relatively low volatility and high polarity of this compound, high inlet and oven temperatures would be required. For related aromatic acids, analysis by GC often necessitates a derivatization step to convert the acidic protons into less polar, more volatile esters. chromforum.org While the target compound is already a methyl ester, the presence of the polar carbamoyl (amide) group might still lead to peak tailing on standard GC columns unless it is also derivatized. Therefore, HPLC remains the more direct and common technique for the purity assessment of this type of compound.

Computational Chemistry and Theoretical Studies of Methyl 4 Carbamoylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Methyl 4-carbamoylbenzoate

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of this compound. These calculations provide a detailed picture of the electron distribution within the molecule and identify regions susceptible to chemical reactions.

A fundamental aspect of these studies is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the nitrogen atom of the carbamoyl (B1232498) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the carbonyl groups of both the ester and amide functionalities, highlighting these as the centers for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.

Table 1: Global Reactivity Descriptors Derived from Conceptual DFT

DescriptorFormulaSignificance for this compound
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The tendency of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the molecule's ability to act as an electrophile.

Where μ is the electronic chemical potential (μ = -χ).

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl groups, indicating their suitability for electrophilic attack and hydrogen bond acceptance. Positive potential (blue regions) would be expected around the amide protons, highlighting them as hydrogen bond donors.

Molecular Modeling and Dynamics Simulations for this compound Systems

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics (MD) simulations are employed to study the behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules. These methods use classical mechanics to simulate the movement of atoms over time, offering a dynamic perspective on conformational changes, intermolecular interactions, and solvation effects.

A key aspect of MD simulations is the choice of a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a well-parameterized force field is crucial for obtaining accurate simulation results.

Conformational analysis through MD simulations can reveal the preferred spatial arrangements of the molecule. For this compound, this would involve studying the rotation around the C-C bond connecting the benzene ring to the ester and amide groups, as well as the orientation of the methyl group. These conformational preferences can significantly influence the molecule's properties and its ability to interact with other molecules.

MD simulations are particularly valuable for studying the solvation of this compound in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the formation and dynamics of hydrogen bonds between the solute and solvent. For instance, the carbonyl oxygens of the ester and amide groups and the amide protons are expected to be primary sites for hydrogen bonding with protic solvents. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

Table 2: Potential Hydrogen Bonding Interactions of this compound in a Protic Solvent

Hydrogen Bond DonorHydrogen Bond Acceptor
Amide N-HSolvent Oxygen
Solvent O-HEster Carbonyl Oxygen
Solvent O-HAmide Carbonyl Oxygen

These simulations can also provide insights into the molecule's aggregation behavior and its interactions with larger systems, such as biological macromolecules or material surfaces, which is crucial for understanding its potential applications.

Structure-Property Prediction for this compound and its Analogues

The prediction of physical, chemical, and biological properties from molecular structure is a cornerstone of computational chemistry, often employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. For this compound and its analogues, such models can be invaluable for predicting properties like solubility, toxicity, or binding affinity to a biological target, thereby accelerating the discovery of new functional molecules.

The development of a QSAR/QSPR model involves several key steps:

Dataset Curation: A set of molecules with known properties (the training set) is compiled. For this compound analogues, this would involve synthesizing and testing a series of related compounds.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using an independent set of molecules (the test set) and various statistical metrics.

For benzamide (B126) and benzoic acid derivatives, QSAR studies have revealed the importance of various descriptors in determining their biological activities. chemspider.com For instance, hydrophobicity (often represented by the logarithm of the octanol-water partition coefficient, logP), electronic properties (such as Hammett constants or calculated atomic charges), and steric parameters (like molar refractivity) have been shown to be critical. chemspider.com

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Aromatic Amides and Esters

Descriptor ClassExample DescriptorsRelevance to this compound Analogues
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic properties influencing size and intermolecular interactions.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe molecular branching and shape.
Geometric Molecular Surface Area, Molecular VolumeRelate to steric interactions and accessibility.
Electronic Dipole Moment, HOMO/LUMO energies, Atomic ChargesGovern electrostatic interactions and reactivity.
Hydrophobic LogPCrucial for membrane permeability and binding to hydrophobic pockets.

By developing robust QSAR models for a series of analogues of this compound, researchers can virtually screen large libraries of compounds to identify candidates with desired properties, significantly reducing the time and cost of experimental research.

Applications of Methyl 4 Carbamoylbenzoate in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Methyl 4-carbamoylbenzoate Derivatives as Bioactive Agents

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematic modifications of the core structure to identify key features responsible for therapeutic effects and to optimize potency and selectivity.

The design and synthesis of novel compounds based on the this compound scaffold are driven by the goal of creating molecules with improved biological activity. The inherent reactivity of its ester and amide functionalities allows for diverse synthetic transformations. smolecule.com

Common synthetic strategies include:

Amide Bond Formation: The carbamoyl (B1232498) group can be modified, or the core acid can be coupled with various amines. For example, coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to form amide bonds between a carboxylic acid synthon and an amine synthon.

Acylation Reactions: Schotten–Baumann-type N-acylation is a method used to synthesize derivatives, such as reacting an amino acid with a benzoyl chloride derivative in a basic medium.

Cyclization Reactions: Intramolecular cyclodehydration can be used to create more complex heterocyclic structures, such as oxazolones, from N-acylated amino acid precursors. mdpi.com

Suzuki Coupling: To build bi-aryl structures, which can be crucial for activity, Suzuki coupling reactions are utilized to connect different aryl groups to a core scaffold, often starting from a halogenated precursor.

These synthetic approaches enable the creation of libraries of compounds where substituents on the phenyl ring, the nature of the amide group, and the ester functionality are systematically varied to explore the chemical space and evaluate their biological potential.

The biological effect of a drug molecule is initiated by its binding to a molecular target. Studies on methyl benzoate (B1203000) derivatives have provided insights into their interactions with proteins. For instance, the interaction between two methyl benzoate derivatives (methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate) and Bovine Serum Albumin (BSA), a model transport protein, has been investigated.

These studies revealed that the derivatives form stable 1:1 complexes with BSA. nih.gov The binding constants, which indicate the strength of the interaction, were found to be in the order of 10⁴ M⁻¹. nih.gov This strong binding affinity is a result of a static quenching mechanism, where a non-fluorescent complex is formed between the molecule and the protein. nih.gov Thermodynamic analysis suggests that hydrogen bonding plays a predominant role in this binding phenomenon.

Table 1: Binding Constants of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)

CompoundBinding Constant (K) with BSA (M⁻¹)State
Methyl o-methoxy p-methylaminobenzoate(1.9 ± 0.1) x 10⁴Ground State
Methyl o-methoxy p-methylaminobenzoate(2.1 ± 0.1) x 10⁴Excited State
Methyl o-hydroxy p-methylaminobenzoate(2.3 ± 0.1) x 10⁴Ground State
Methyl o-hydroxy p-methylaminobenzoate(2.0 ± 0.1) x 10⁴Excited State

Data sourced from a study on methyl benzoate derivatives' interaction with BSA. nih.gov

Furthermore, structural analysis of related compounds like Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate shows that intermolecular hydrogen bonds play a critical role in their solid-state architecture, forming centrosymmetric dimers. nih.gov This capacity for strong, directional hydrogen bonding is a key factor in how these derivatives interact with biological targets.

Mechanistic Research into Biological Activity of this compound Derivatives

Understanding the mechanism of action is crucial for the development of new therapeutic agents. Research into this compound derivatives focuses on how they interact with biological systems at a molecular level to elicit a response.

The carbamate (B1207046) group is a well-known pharmacophore that can act as an inhibitor of various enzymes, particularly serine hydrolases. Derivatives based on this scaffold have been evaluated against several enzymatic targets.

Cholinesterases: Carbamate derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov Certain analogues have shown greater potency than the approved drug rivastigmine. nih.gov For example, compound BMC-3 was identified as a potent inhibitor with an IC₅₀ of 792 nM for AChE and 2.2 nM for BChE. nih.gov Compound BMC-16 also demonstrated excellent inhibitory activity with IC₅₀ values of 266 nM for AChE and 10.6 nM for BChE. nih.gov

N-Acylethanolamine Acid Amidase (NAAA): SAR studies of β-lactone carbamate derivatives led to the identification of potent NAAA inhibitors. nih.gov NAAA is a cysteine hydrolase involved in the degradation of lipid signaling molecules. The compound (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate was identified as the first single-digit nanomolar inhibitor of intracellular NAAA activity, with an IC₅₀ of 7 nM for both rat and human NAAA. nih.gov

Lipoxygenases (LOXs): Derivatives of a structurally related 4-((benzyl)amino)benzenesulfonamide scaffold have been optimized as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, diabetes, and cancer. nih.gov Top compounds displayed nanomolar potency against 12-LOX and high selectivity over other related enzymes. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Carbamate and Related Derivatives

Compound/Derivative ClassTarget EnzymeInhibitory Activity (IC₅₀)
BMC-3 (Carbamate Derivative)Acetylcholinesterase (AChE)792 nM
BMC-3 (Carbamate Derivative)Butyrylcholinesterase (BChE)2.2 nM
BMC-16 (Carbamate Derivative)Acetylcholinesterase (AChE)266 nM
BMC-16 (Carbamate Derivative)Butyrylcholinesterase (BChE)10.6 nM
(4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamateN-Acylethanolamine Acid Amidase (NAAA)7 nM

Beyond enzymes, derivatives containing the core benzamide (B126) or carbamate structure can be designed to interact with other crucial molecular targets like G-protein coupled receptors (GPCRs).

Receptor Antagonism: The synthesis and SAR of a series of 4-azabenzoxazole analogues, which share structural motifs with this compound derivatives, have led to the discovery of potent histamine H₃ antagonists. nih.gov These compounds showed good antagonist activity in both ex vivo and in vivo assays, demonstrating that this type of chemical scaffold can be effectively tailored to interact with specific receptor binding sites. nih.gov

Protein Binding: As previously discussed, methyl benzoate derivatives have been shown to bind effectively to proteins like BSA, primarily through hydrogen bonding and the formation of stable ground-state complexes. nih.gov This fundamental interaction is a prerequisite for a molecule's ability to reach and modulate the function of its intended protein target.

Preclinical Research on Therapeutic Potential of this compound Derivatives

Preclinical research involves evaluating the efficacy and safety of new drug candidates in non-human models before they can be considered for human trials. While specific preclinical data on compounds explicitly named as this compound derivatives is limited in the reviewed literature, studies on structurally analogous compounds provide evidence of their therapeutic potential.

For example, a potent NAAA inhibitor, ARN077, which belongs to the β-lactone carbamate class, has been shown to be active in vivo following topical administration in rodent models of hyperalgesia and allodynia. nih.gov This demonstrates that carbamate-based compounds can be developed to have tangible therapeutic effects in animal models of pain and inflammation.

In another example, selected sulfamoyl benzamidothiazole analogues were used as co-adjuvants in murine vaccination studies. When combined with a standard adjuvant, these compounds led to a significant enhancement in antigen-specific antibody titers compared to the standard adjuvant alone. This highlights the potential for this class of compounds to modulate the immune system.

These examples, while not direct derivatives of this compound, underscore the therapeutic promise of the broader chemical space to which it belongs. They serve as important proofs-of-concept for the potential translation of in vitro activity into in vivo efficacy for novel derivatives.

Antimicrobial Activities of this compound-related Compounds

Derivatives incorporating the this compound backbone or related structures have been a focus of research for developing new antimicrobial agents. Studies have shown that these compounds can exhibit inhibitory activity against a range of bacterial and fungal pathogens.

One area of investigation involves benzoxazole derivatives. A series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives demonstrated in-vitro growth-inhibiting activity against several strains of bacteria and fungi, including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. nih.govnih.gov The activity of these compounds was found to be moderate to high when compared with standard drugs like Norfloxacin and Amphotericin B. nih.gov

Carbazole derivatives have also shown significant antimicrobial potential. benthamdirect.com For instance, certain 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were effective at inhibiting the growth of Gram-positive bacteria, such as S. aureus and S. epidermidis. mdpi.com Some of these compounds also displayed antifungal activity against C. albicans and Aspergillus flavus. mdpi.com The introduction of a fluorophenyl group to the carbazole structure has been noted to increase antibacterial potential. mdpi.com Similarly, novel 1H-dibenzo[a,c]carbazoles have shown strong antibacterial activities, with MIC values ranging from 1.9–7.8 µg/mL. benthamdirect.com

Other related structures, such as esters of benzoic acid, have been evaluated for their antifungal properties. In a study of various ester derivatives, methyl caffeate and methyl 2-nitrocinnamate were identified as having the best antifungal effect against three different strains of Candida albicans, both with MIC values of 128 μg/mL. acs.org Furthermore, novel benzoylcarbamates bearing a pyridine moiety have been synthesized and tested, with some compounds showing significant activity against the fungus Botrytis cinerea. nih.gov

Table 1: Antimicrobial and Antifungal Activities of Selected this compound-Related Compounds

Compound Class/Derivative Target Microorganism(s) Activity Measurement Result Reference(s)
Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives E. coli, B. subtilis, S. aureus, C. albicans MIC Moderate to high activity nih.govnih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives S. aureus Growth Inhibition >60% at 16 µg/mL mdpi.com
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives C. albicans, A. flavus Growth Inhibition >60% at 64 µg/mL mdpi.com
1H-dibenzo[a,c]carbazole derivatives Bacteria and Fungi MIC 1.9–7.8 µg/mL (antibacterial) benthamdirect.com
Methyl caffeate & Methyl 2-nitrocinnamate Candida albicans MIC 128 µg/mL acs.org
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl 4-chlorobenzoylcarbamate (4h) Botrytis cinerea EC₅₀ 6.45-13.03 µg/mL range for series nih.gov

Anti-inflammatory and Anticancer Properties of this compound Derivatives

The modification of core structures related to this compound has yielded derivatives with promising anti-inflammatory and anticancer activities.

In the realm of anti-inflammatory research, carbamoylmethyl ester derivatives of common nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized. By coupling ibuprofen and naproxen with methyl ester derivatives of various amino acids, researchers created compounds that showed significantly greater anti-inflammatory activity (ranging from 40.64% to 87.82% inhibition in a rat paw edema model) compared to a placebo. nih.govoup.comnih.gov Notably, some naproxen derivatives not only exhibited higher potency than the parent drug but also showed significantly lower gastric ulcerogenicity. nih.govoup.com

The anticancer potential of carbamate-containing molecules has been extensively explored. A series of novel carbamate analogs of Melampomagnolide B (MMB), a natural sesquiterpene, were synthesized and evaluated against a panel of sixty human cancer cell lines. pharmaguideline.com Two analogs, 6a and 6e, demonstrated potent growth inhibition in the nanomolar range against various hematological and solid tumor cell lines, including leukemia, melanoma, and breast cancer. pharmaguideline.com Steroidal carbamates have also been investigated, with preliminary results showing that diosgenin and testosterone carbamates possess antiproliferative activity against mouse colon carcinoma cells. researchgate.net

Furthermore, research into 4-methylbenzamide derivatives containing 2,6-substituted purines has identified potential protein kinase inhibitors. nih.gov Two compounds from this series, 7 and 10, exhibited significant inhibitory activity against seven cancer cell lines, with IC₅₀ values in the low micromolar range for leukemia (K562, HL-60) and renal carcinoma (OKP-GS) cells. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Halogenated derivatives of methyl 1-benzofuran-3-carboxylate have also shown cytotoxic activity against human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. nih.gov

Table 2: Anti-inflammatory Activity of Selected Carbamoylmethyl Esters

Parent Drug Derivative Inhibition of Inflammation (%) Ulcer Index Reference(s)
Naproxen Compound 9 83.91% 11.73 nih.govoup.com
Naproxen Compound 10 87.82% 12.30 nih.govoup.com
Ibuprofen Control 76.34% 22.87 nih.govoup.com
Naproxen Control 75.59% 24.13 nih.govoup.com

Table 3: Anticancer Activity of Selected this compound-Related Derivatives

Compound Class/Derivative Cancer Cell Line Activity Measurement Result Reference(s)
MMB Carbamate Analog (6a) Leukemia (CCRF-CEM) GI₅₀ 680 nM pharmaguideline.com
MMB Carbamate Analog (6e) Leukemia (CCRF-CEM) GI₅₀ 620 nM pharmaguideline.com
MMB Carbamate Analog (6a) Melanoma (MDA-MB-435) GI₅₀ 460 nM pharmaguideline.com
Steroidal Carbamate (6) Colon Carcinoma (CT26WT) IC₅₀ 26.8 µM researchgate.net
4-Methylbenzamide-Purine (7) Leukemia (HL-60) IC₅₀ 1.42 µM nih.gov
4-Methylbenzamide-Purine (10) Leukemia (HL-60) IC₅₀ 1.52 µM nih.gov
Methyl benzofuran-3-carboxylate derivative (8) Liver Cancer (HepG2) Cytotoxicity Significant activity nih.gov

Research into Other Pharmacological Profiles (e.g., Antihypertensive, HIV Capsid Modulators)

The structural versatility of compounds related to this compound has prompted investigations into other pharmacological targets, including those for hypertension and viral infections.

In the field of antihypertensive research, benzimidazole derivatives have been designed as angiotensin II receptor blockers (ARBs). figshare.com A series of 6-benzoxazole substituted benzimidazole derivatives were synthesized and shown to bond to the AT₁ receptor. In vivo testing in spontaneously hypertensive rats demonstrated that these compounds could significantly decrease mean blood pressure (MBP). figshare.com Two compounds in particular, 1b and 2b, reduced blood pressure with equal or greater potency compared to the commercial drug Losartan at a dose of 10 mg/kg. figshare.com

There is also growing interest in developing novel antiviral agents, particularly for HIV. The HIV-1 capsid (CA) protein has emerged as a promising therapeutic target due to its critical role in the viral replication cycle. researchgate.net Research has focused on discovering and designing CA modulators that can disrupt this process. While not direct derivatives, the design principles of small molecule inhibitors often involve scaffolds that can be related to the carbamoylbenzoate structure. In a separate line of research, novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication in cell culture. The carbohydrazide moiety is structurally related to the carbamoyl group. Several of these compounds showed potential anti-HIV activity without significant cytotoxicity.

Table 4: Antihypertensive and Anti-HIV Activities of Selected Related Compounds

Compound Class/Derivative Pharmacological Target Activity Measurement Result Reference(s)
6-Benzoxazole benzimidazole (1b) Angiotensin II Receptor 1 (AT₁) Max MBP Reduction (10 mg/kg) 54.57 mmHg figshare.com
6-Benzoxazole benzimidazole (2b) Angiotensin II Receptor 1 (AT₁) Max MBP Reduction (10 mg/kg) 41.91 mmHg figshare.com
Losartan (Control) Angiotensin II Receptor 1 (AT₁) Max MBP Reduction (10 mg/kg) 42.50 mmHg figshare.com
8-methyl-4-oxo-quinoline-3-carbohydrazide derivatives HIV-1 Replication EC₅₀ Potent activity reported for series

Metabolic Fate and Pharmacokinetic Research on this compound Derivatives

While specific pharmacokinetic data for this compound itself is not extensively detailed in the literature, the metabolic fate of its derivatives can be inferred from studies on structurally related classes of compounds, such as benzamides and carbamates. These studies are crucial in drug discovery for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The carbamate group is a key structural feature in many approved drugs and prodrugs. researchgate.netresearchgate.net Generally, this functional group exhibits good chemical and proteolytic stability. researchgate.net However, its bioconversion, often involving hydrolysis mediated by metabolic enzymes like cytochrome P450 and esterases primarily in the liver, is a critical factor determining the compound's duration of action. researchgate.net The rate of hydrolysis can be modulated through structural modifications, which is a key strategy in prodrug design to enhance stability and control the release of an active drug. researchgate.netresearchgate.net

Pharmacokinetic studies of various benzamide drugs, which share the N-acylated aniline (B41778) motif with carbamoylbenzoates, often reveal extensive first-pass metabolism, particularly in species like the rat. nih.govnih.gov This can lead to low systemic concentrations of the parent drug after oral administration, despite rapid absorption. nih.gov Benzamide drugs can also exhibit a high apparent volume of distribution and show dose-dependent kinetics, where metabolic processes may become saturated at higher doses. nih.gov Some N-substituted phenylbenzamide derivatives have shown significantly improved oral bioavailability compared to parent compounds in preclinical studies. oup.com

For derivatives that include other heterocyclic systems, such as benzoxazoles, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been used to evaluate their pharmacokinetic potential. mdpi.com Such computational studies can help prioritize compounds for further development by identifying those with desirable predicted properties. mdpi.com Understanding these metabolic pathways and pharmacokinetic principles allows for the rational design of this compound derivatives with improved drug-like properties, enhancing their potential for therapeutic application.

Applications of Methyl 4 Carbamoylbenzoate in Materials Science Research

Methyl 4-carbamoylbenzoate Derivatives as Precursors for Polymeric Materials

The presence of both an ester and an amide group on the benzene (B151609) ring makes this compound and its derivatives attractive candidates for creating new polymers with tailored properties. The reactivity of these functional groups allows for their participation in various polymerization reactions, leading to the formation of polyesters, polyamides, and other copolymers.

One of the key areas of interest is the synthesis of aromatic polyamides. While direct polymerization of this compound is not extensively documented, its structural motifs are found in high-performance polymers. For instance, the related compound, 4-(aminomethyl)benzoic acid, is utilized in the production of copolyamides. These materials are noted for their high glass transition temperatures (Tg), making them suitable for applications requiring excellent thermal resistance. The incorporation of such aromatic structures into the polymer backbone enhances rigidity and mechanical strength.

Derivatives of this compound can be synthesized to facilitate polymerization. For example, the ester group can be hydrolyzed to a carboxylic acid, and the carbamoyl (B1232498) group can be converted to an amine, yielding 4-aminobenzamide. This monomer can then undergo condensation polymerization to form polyamides. The resulting polymers are expected to exhibit good thermal stability and mechanical properties, characteristic of aromatic polyamides.

The table below summarizes the potential polymer types that can be synthesized from derivatives of this compound and their expected properties.

Polymer TypePrecursor DerivativeKey PropertiesPotential Applications
Polyamide4-aminomethylbenzoic acidHigh thermal stability, mechanical strengthAutomotive components, electronics
Polyester4-hydroxy-methylbenzoateGood thermal properties, chemical resistancePackaging, fibers
Copolyamides4-(aminomethyl)benzoic acid with other monomersTunable thermal and mechanical propertiesOptical lenses, transparent containers

Research into bio-based polyamides also opens avenues for this compound derivatives. As the demand for sustainable materials grows, monomers derived from renewable resources are being actively investigated. While not directly bio-based, the structural elements of this compound are analogous to those found in some bio-derived monomers used in the synthesis of high-performance polyamides.

Development of Coatings and Advanced Materials Utilizing this compound Structural Motifs

The structural features of this compound make it a valuable component in the design of advanced coatings and materials. The presence of the aromatic ring and the polar amide and ester groups can impart desirable properties such as improved adhesion, thermal stability, and chemical resistance to coating formulations.

While specific examples of this compound being directly used in coatings are not widespread in publicly available research, the incorporation of similar structural motifs is a common strategy in polymer and coatings chemistry. For instance, benzoylformate derivatives, such as methyl benzoylformate, are utilized as photoinitiators in UV-curable coatings. sinocurechem.com These compounds initiate the polymerization process upon exposure to UV light, leading to rapid curing and the formation of durable, crosslinked networks. sinocurechem.com Although this is a different application from being a part of the polymer backbone, it highlights the utility of the benzoyl moiety in coating technologies.

The amide group in this compound is of particular interest for enhancing the performance of coatings. Amide linkages are known to form strong hydrogen bonds, which can improve the intermolecular forces within a polymer network. This can lead to coatings with enhanced toughness, scratch resistance, and adhesion to various substrates.

The potential applications of this compound structural motifs in coatings are summarized in the table below.

Coating PropertyRole of this compound MotifResulting Benefit
AdhesionThe polar amide and ester groups can form strong interactions with substrate surfaces.Improved bonding of the coating to metal, plastic, and other surfaces.
Thermal StabilityThe rigid aromatic ring contributes to a higher degradation temperature.Enhanced durability of the coating in high-temperature environments.
Mechanical StrengthHydrogen bonding from the amide groups increases the cohesive strength of the polymer matrix.Improved scratch resistance, hardness, and overall toughness.
Chemical ResistanceThe stable aromatic structure and strong intermolecular forces can reduce the penetration of solvents and chemicals.Increased protection of the underlying substrate from corrosive agents.

Furthermore, the bifunctional nature of this compound allows for its use as a crosslinking agent or as a monomer in the synthesis of specialty resins for coatings. By reacting with other monomers, it can be integrated into the polymer backbone, tailoring the final properties of the coating material. Research in this area is ongoing, with a focus on developing new materials that meet the increasing demands for high-performance and environmentally friendly coatings.

Toxicological and Environmental Fate Research of Methyl 4 Carbamoylbenzoate

Environmental Persistence and Degradation Studies of Methyl 4-carbamoylbenzoate

This compound is understood to have a relatively low environmental persistence smolecule.com. Its stability and degradation are influenced by several chemical pathways, including ammonolysis, hydrolysis, and Hofmann rearrangement.

One of the primary degradation routes occurs during the chemical upcycling of poly(ethylene terephthalate) (PET) through ammonolysis. In this process, this compound (MCB) is an intermediate that subsequently reacts with ammonia (B1221849) to yield terephthalamide (B1206420) (TPD) and methanol researchgate.netresearchgate.netacs.org. This reaction proceeds sequentially and has been studied to determine its kinetic parameters acs.org. The degradation of MCB is the second step in the ammonolysis of dimethyl terephthalate (B1205515) (DMT), following the initial formation of MCB from DMT acs.org.

Under acidic or basic conditions, this compound can also undergo hydrolysis, which results in the formation of methyl 4-aminobenzoate (B8803810) and ammonia smolecule.com. Another identified degradation pathway is the Hofmann rearrangement, where the compound is converted under basic conditions to yield 4-aminobenzoic acid smolecule.com.

The kinetics of the ammonolysis of this compound to terephthalamide have been determined experimentally. The reaction follows pseudo-first-order kinetics, and its rate is dependent on temperature.

Interactive Table: Kinetic Data for the Ammonolysis of this compound

Parameter Value Temperature (°C) Source(s)
Pseudo First-Order Rate Constant (k') 0.11 ± 0.02 h⁻¹ 100 researchgate.netresearchgate.netacs.orgacs.org
Activation Energy (Ea) 37.3 ± 3.3 kJ/mol 50-125 acs.org

Ecotoxicological Investigations of this compound and its Metabolites

Methodologies for Assessing Environmental Impact of this compound

Several methodologies are employed to evaluate the environmental footprint of chemical compounds like this compound throughout their lifecycle.

Analytical Methods: The environmental fate, persistence, and degradation of this compound are studied using advanced analytical techniques. Methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are utilized to assess the compound's stability under various environmental conditions and to identify its breakdown products smolecule.com.

Life Cycle Assessment (LCA): LCA is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal or recycling. For processes involving this compound, such as the chemical recycling of PET, LCA models are used to quantify environmental impacts across various categories, including global warming potential, acidification, and fossil fuel depletion acs.org. This allows for a comparison of the environmental sustainability of different chemical pathways and technologies researchgate.net.

Green Chemistry Metrics: The environmental performance of synthesis and degradation pathways involving this compound is also assessed using green chemistry metrics. These metrics provide a quantitative framework for evaluating the "greenness" of a chemical process by considering factors like atom economy, energy efficiency, waste minimization, and the use of less hazardous substances smolecule.com. By applying these metrics, researchers can optimize reaction conditions to reduce environmental impact and enhance sustainability smolecule.com.

Future Directions and Emerging Research Avenues for Methyl 4 Carbamoylbenzoate

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and targeted applications. For a compound like Methyl 4-carbamoylbenzoate, its future research trajectory is poised to be shaped by interdisciplinary approaches that integrate computational tools, green chemistry principles, and novel applications in biomedicine and materials science. This section outlines the key emerging research avenues that are anticipated to define the next phase of scientific inquiry into this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 4-carbamoylbenzoate, and what key reaction parameters influence yield?

Methodological Answer:
this compound is synthesized via esterification and amidation reactions. A representative method involves reacting 4-carbamoylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours. Purification typically employs recrystallization from ethanol or column chromatography using ethyl acetate/hexane systems. Critical parameters include:

  • Catalyst concentration : Excess acid improves esterification efficiency but may increase side products.
  • Reaction time : Prolonged heating (>12 hours) can degrade the carbamoyl group.
  • Solvent polarity : Polar aprotic solvents like DMF enhance solubility but complicate purification .

For derivatives, nucleophilic substitution or condensation reactions are used. For example, reacting this compound with 2-trifluoromethylphenacyl bromide in DMF at 130°C for 2 hours yields oxazole derivatives, followed by extraction with ethyl acetate and silica gel chromatography .

Advanced: How can competing reaction pathways during the synthesis of this compound derivatives be controlled or analyzed?

Methodological Answer:
Competing pathways (e.g., hydrolysis of the ester group vs. amide degradation) can be mitigated by:

Temperature modulation : Lower temperatures (≤100°C) reduce thermal decomposition of the carbamoyl group.

Protecting groups : Temporarily protecting the amide with Boc (tert-butoxycarbonyl) prevents unintended side reactions during alkylation or acylation.

Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation. For example, HPLC with a C18 column (acetonitrile/water gradient) can resolve ester and carboxylic acid by-products .

Mechanistic studies using deuterated solvents (e.g., DMF-d7) and ¹H/¹³C NMR help identify kinetic vs. thermodynamic control. Computational tools (e.g., DFT calculations) predict regioselectivity in electrophilic substitutions .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include the ester methyl group (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ ~7.8–8.1 ppm, doublets for para-substitution). The carbamoyl NH₂ appears as a broad singlet (δ ~6.5–7.0 ppm) but may split in DMSO-d6 .
  • IR Spectroscopy : Strong stretches for ester carbonyl (~1720 cm⁻¹) and amide N-H (~3350 cm⁻¹).
  • HPLC-MS : Reverse-phase HPLC (e.g., Zorbax Eclipse Plus C18) with ESI-MS detects impurities (<0.5% area) and confirms molecular ion [M+H]⁺ .

Advanced: What strategies are recommended for resolving contradictory data in the literature regarding the thermal stability of this compound under varying experimental conditions?

Methodological Answer:
Contradictory thermal data (e.g., decomposition temperatures ranging from 150–200°C) can arise from differing analytical methods:

Differential Scanning Calorimetry (DSC) : Run at multiple heating rates (e.g., 5–20°C/min) to identify decomposition kinetics. Use Kissinger analysis to calculate activation energy.

Thermogravimetric Analysis (TGA) : Compare inert (N₂) vs. oxidative (air) atmospheres to assess environmental impact on stability .

Isothermal Stability Studies : Store samples at 100°C for 24–72 hours and quantify degradation via HPLC.

Cross-validate findings with computational models (e.g., molecular dynamics simulations) to correlate thermal behavior with molecular packing .

Basic: What are the recommended purification techniques for this compound following its synthesis, and how do solvent systems affect crystallization?

Methodological Answer:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to polarity matching. Slow cooling (1–2°C/min) minimizes inclusion of solvents.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates ester derivatives from unreacted starting materials.
  • Solvent selection : Polar solvents (e.g., methanol) favor rapid nucleation but smaller crystals; toluene/ethyl acetate mixtures improve crystal size and uniformity .

Advanced: How can computational chemistry tools be applied to predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the carbonyl carbon of the ester group shows high electrophilicity (Fukui indices >0.1) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. DMF shows higher solvation free energy (-15 kcal/mol) compared to THF, aligning with experimental yield trends .
  • QSAR Models : Train models using literature data to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.